![molecular formula C11H11F2NO3 B2886461 N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide CAS No. 2361646-28-6](/img/structure/B2886461.png)
N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of a protein called STAT3. STAT3 is involved in the regulation of cell growth and survival, and is often overactive in cancer cells. By inhibiting STAT3, N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurological diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is that it is relatively easy to synthesize using a variety of methods. It is also stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, its effects on different cell types and in different animal models may vary, which could make it difficult to generalize findings.
Future Directions
There are a number of future directions for research on N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide. One area of interest is in the development of more potent and selective inhibitors of STAT3. Another area of interest is in the study of N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide in combination with other anti-cancer drugs, to determine whether it could enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide, and to determine its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide has been achieved using a number of different methods. One method involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with propargylamine in the presence of a copper catalyst. Another method involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with propargyl bromide in the presence of a palladium catalyst. Both methods have been successful in producing N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide in good yields.
Scientific Research Applications
N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide has a range of potential applications in scientific research. One area of interest is in the study of cancer. N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide has been found to inhibit the growth of cancer cells in vitro, and has shown promise in animal models of cancer. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-3-10(15)14-7-4-5-8(17-11(12)13)9(6-7)16-2/h3-6,11H,1H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXRTIVMSAZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

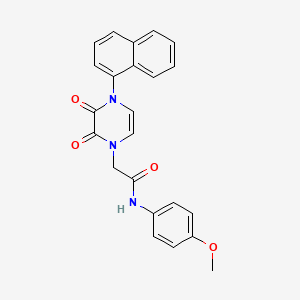
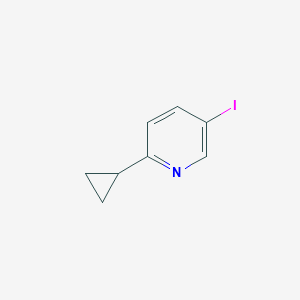
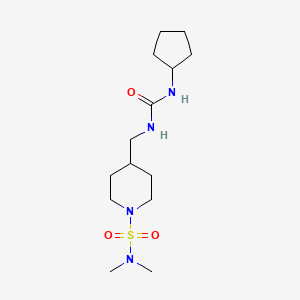
![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)
![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)



![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)
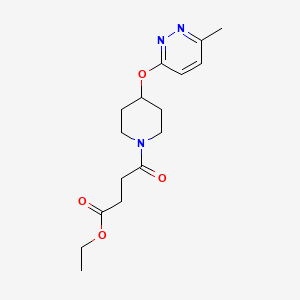
![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)
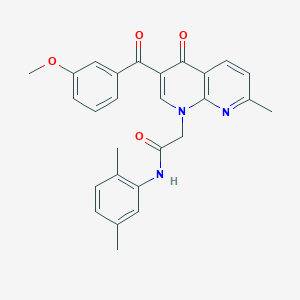
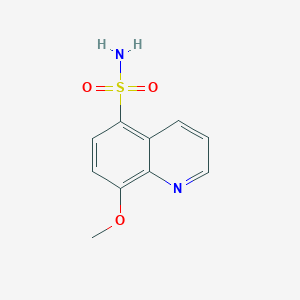
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)